molecular formula C18H18FN3O B13979514 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol

1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol

Cat. No.: B13979514
M. Wt: 311.4 g/mol
InChI Key: BBUBERKYDYSJPD-UHFFFAOYSA-N
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Description

1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol is a complex organic compound that features a unique structure combining a fluorobenzyl group, a benzoimidazole moiety, and a pyrrolidin-3-ol group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzoimidazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoimidazole derivatives and fluorobenzyl-containing molecules. Examples are:

Uniqueness

What sets 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-3-ol

InChI

InChI=1S/C18H18FN3O/c19-14-5-3-4-13(10-14)11-22-17-7-2-1-6-16(17)20-18(22)21-9-8-15(23)12-21/h1-7,10,15,23H,8-9,11-12H2

InChI Key

BBUBERKYDYSJPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F

Origin of Product

United States

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